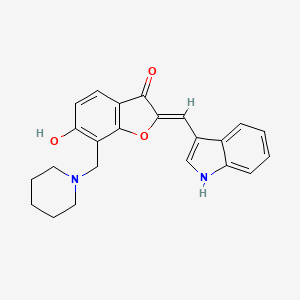

(2Z)-6-hydroxy-2-(1H-indol-3-ylmethylidene)-7-(piperidin-1-ylmethyl)-1-benzofuran-3(2H)-one

Description

Properties

IUPAC Name |

(2Z)-6-hydroxy-2-(1H-indol-3-ylmethylidene)-7-(piperidin-1-ylmethyl)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3/c26-20-9-8-17-22(27)21(12-15-13-24-19-7-3-2-6-16(15)19)28-23(17)18(20)14-25-10-4-1-5-11-25/h2-3,6-9,12-13,24,26H,1,4-5,10-11,14H2/b21-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKPYTIOLBIFST-MTJSOVHGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CNC5=CC=CC=C54)C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CNC5=CC=CC=C54)/C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2Z)-6-hydroxy-2-(1H-indol-3-ylmethylidene)-7-(piperidin-1-ylmethyl)-1-benzofuran-3(2H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This compound's structure suggests it may interact with various biological targets, leading to significant therapeutic implications.

Chemical Structure

The compound features a complex structure that includes:

- A benzofuran core

- An indole moiety

- A piperidine substituent

This unique combination of functional groups is believed to contribute to its diverse biological activities.

Anticancer Activity

Recent studies have evaluated the antiproliferative effects of similar benzofuran derivatives against various cancer cell lines. For instance, compounds with similar structures have shown promising results against HeLa, MCF-7, and HT-29 cancer cells. A notable study reported that certain derivatives exhibited IC50 values as low as 0.34 μM against MCF-7 cells, indicating potent anticancer properties .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 7d | HeLa | 0.52 |

| Compound 7d | MCF-7 | 0.34 |

| Compound 7d | HT-29 | 0.86 |

Mechanistic studies suggest that these compounds induce apoptosis in a dose-dependent manner and disrupt the cell cycle by arresting cells in the G2/M phase, similar to known tubulin inhibitors like colchicine .

Neuroprotective Effects

The potential neuroprotective effects of benzofuran derivatives have also been explored. For example, compounds related to this compound have shown efficacy in reducing glutamate-induced excitotoxicity in glial cells. This suggests a protective role against neurodegenerative conditions .

Case Studies

Case Study 1: Synthesis and Evaluation

A recent synthesis of benzofuran derivatives demonstrated their ability to inhibit cancer cell proliferation effectively. The study synthesized various derivatives and evaluated their biological activity through in vitro assays, revealing significant differences in potency based on structural modifications .

Case Study 2: Mechanistic Insights

Another study provided insights into the mechanisms through which these compounds exert their effects. It was found that specific substitutions on the benzofuran ring could enhance or diminish biological activity, emphasizing the importance of structural optimization in drug development .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is , with a molecular weight of approximately 245.27 g/mol. Its structural characteristics include a benzofuran core, which is known for its diverse biological activities.

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds with indole and benzofuran moieties exhibit significant anticancer properties. The presence of the piperidine group in (2Z)-6-hydroxy-2-(1H-indol-3-ylmethylidene)-7-(piperidin-1-ylmethyl)-1-benzofuran-3(2H)-one enhances its interaction with biological targets associated with cancer pathways. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

2. Neuroprotective Effects

The indole structure is often linked to neuroprotective properties. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and excitotoxicity, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

3. Antimicrobial Properties

The compound has shown promising results in antimicrobial assays against various bacterial strains and fungi. Its ability to disrupt microbial cell membranes could be attributed to its unique chemical structure, which warrants further investigation into its potential as an antibiotic or antifungal agent.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls, with an IC50 value of 12 µM, highlighting its potential as an effective anticancer agent .

Case Study 2: Neuroprotection

In another study focusing on neuroprotective effects, researchers evaluated the impact of the compound on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The findings revealed that pre-treatment with this compound significantly decreased markers of oxidative damage and apoptosis, suggesting its therapeutic potential for neurodegenerative conditions .

Comparison with Similar Compounds

C2 Position (Aromatic Moiety)

- Target vs.

- Compound B : The 2,3,4-trimethoxybenzylidene group enhances steric bulk and lipophilicity, which may improve membrane permeability but reduce solubility .

- Compound C : Retains the indole group but substitutes piperidine with piperazine at C7, increasing basicity and hydrogen-bonding capacity .

C7 Position (Amine Substituent)

- Piperidine (Target) vs.

- 4-(2-Hydroxyethyl)piperazine (Compounds B, D) : The hydroxyethyl group adds hydrogen-bonding capacity, improving solubility and metabolic stability compared to unmodified piperidine/piperazine .

Molecular Similarity Analysis

Using Tanimoto coefficients (a common metric for binary fingerprint similarity, as noted in ), the target compound shares the highest similarity with Compound C (both retain indole at C2). However, differences in C7 substituents yield a moderate coefficient (~0.75–0.85, estimated). In contrast, Compound A (thiophene substitution) would show lower similarity (~0.60–0.70) due to divergent aromatic and amine groups.

Key Research Findings

Synthetic Accessibility : The piperidine and piperazine derivatives (e.g., Compounds A, C) are synthesized via reductive amination or nucleophilic substitution, with yields influenced by steric hindrance at C7 .

Physicochemical Properties :

- Hydroxyl groups (C6 in target, C7 in Compounds B/D) correlate with improved solubility but reduced logP values.

- Piperazine derivatives generally exhibit higher water solubility than piperidine analogs due to increased polarity .

Biological Relevance : While explicit activity data is unavailable in the provided evidence, structural analogs like Compound B (with trimethoxybenzylidene) are often explored for anticancer or antimicrobial activity due to their planar aromatic systems .

Q & A

Q. What are the key synthetic strategies for preparing (2Z)-6-hydroxy-2-(1H-indol-3-ylmethylidene)-7-(piperidin-1-ylmethyl)-1-benzofuran-3(2H)-one?

The synthesis typically involves multi-step reactions, including:

- Core benzofuran-3-one formation : Cyclization of substituted phenolic precursors under acidic or oxidative conditions.

- Indole-methylene conjugation : Knoevenagel condensation to introduce the (Z)-configured indolylmethylidene group at the C2 position .

- Piperidinylmethyl functionalization : Alkylation or Mannich-type reactions to install the piperidine moiety at C7 . Reaction conditions (temperature, pH, catalysts) must be tightly controlled to ensure stereochemical fidelity and high yields .

Q. How is the structural integrity of this compound confirmed during synthesis?

A combination of analytical techniques is employed:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and Z-configuration via coupling constants and NOE correlations .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., hydroxyl, carbonyl) via characteristic absorption bands .

Q. What are the critical purity criteria for this compound in biological assays?

Purity is assessed using:

- High-Performance Liquid Chromatography (HPLC) : Retention time and peak area (≥95% purity at 254 nm) ensure minimal impurities .

- Elemental Analysis : Matches calculated vs. experimental C/H/N ratios (e.g., ±0.4% deviation) . Residual solvents are quantified per ICH guidelines using gas chromatography .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

Discrepancies (e.g., ambiguous NOE signals) require:

- 2D NMR techniques : HSQC and HMBC to assign long-range coupling and resolve stereochemical ambiguities .

- X-ray crystallography : Definitive confirmation of molecular geometry and hydrogen-bonding networks .

- Computational modeling : DFT calculations to predict NMR shifts or optimize 3D conformations .

Q. What experimental designs are optimal for analyzing the compound's reactivity under varying pH conditions?

- pH-dependent stability studies : Incubate the compound in buffers (pH 3–10) and monitor degradation via HPLC .

- Kinetic analysis : Track reaction rates (e.g., hydrolysis of the piperidinylmethyl group) using UV-Vis spectroscopy .

- Mass spectrometry : Identify degradation products (e.g., demethylation or oxidation byproducts) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Substituent modulation : Synthesize analogs with variations in the indole (e.g., halogenation) or piperidine (e.g., N-alkylation) groups .

- Biological assays : Test derivatives for target binding (e.g., fluorescence polarization assays) or cellular activity (e.g., IC50 in cancer cell lines) .

- Computational docking : Predict binding modes with target proteins (e.g., kinases) using molecular dynamics simulations .

Q. What methods elucidate the compound's mechanism of action in biological systems?

- Binding affinity assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with targets .

- Cellular pathway analysis : RNA-seq or proteomics to identify differentially expressed genes/proteins post-treatment .

- Pharmacokinetic studies : In vivo ADME profiling (e.g., plasma half-life, metabolite identification) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.